molecular formula C12H12O6 B147572 Trimethyl benzene-1,3,5-tricarboxylate CAS No. 2672-58-4

Trimethyl benzene-1,3,5-tricarboxylate

Cat. No. B147572
M. Wt: 252.22 g/mol
InChI Key: RGCHNYAILFZUPL-UHFFFAOYSA-N
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Patent
US06121253

Procedure details

To a stirring solution of trimethyl 1,3,5-benzenetricarboxylate (10.45 g, 41.4 mmol) in 70 ml of anhydrous THF is added at room temperature a 10M solution of borane-methyl sulfide complex (25 ml, 248 mmol) and the solution is heated to reflux for 3 h. The mixture is then added slowly to 50 ml of MeOH and the resulting mixture is heated at 70° C. for 10 min to remove the methyl sulfide. Evaporation of solvent, washing twice with 50 ml of MeOH and evaporation of MeOH gives 1,3,5-tris(hydroxymethyl)benzene (6.96 g, 100%). 1H NMR (D2O): δ 4.52 (6H, s), 7.15 (3H, s).
Quantity
10.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:15](OC)=[O:16])[CH:6]=[C:5]([C:7](OC)=[O:8])[CH:4]=[C:3]([C:11](OC)=[O:12])[CH:2]=1.CO>C1COCC1>[OH:8][CH2:7][C:5]1[CH:4]=[C:3]([CH2:11][OH:12])[CH:2]=[C:1]([CH2:15][OH:16])[CH:6]=1

Inputs

Step One
Name
Quantity
10.45 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C(=O)OC)C(=O)OC)C(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove the methyl sulfide
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
WASH
Type
WASH
Details
washing twice with 50 ml of MeOH and evaporation of MeOH

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=CC(=C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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